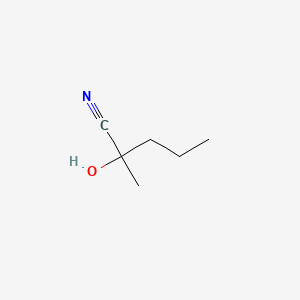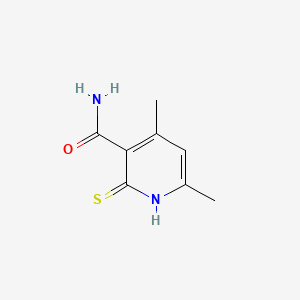
3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a benzylsulfonyl group, a chlorine atom, and two methyl groups .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-benzylsulfonyl-7-diethylaminocoumarin, has been confirmed by X-ray crystal analysis . This might suggest that a similar method could be used to analyze the structure of “this compound”.Chemical Reactions Analysis
Sulfonyl compounds, such as the benzylsulfonyl group in this compound, are known to participate in various chemical reactions. For example, they can undergo oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like color, density, hardness, solubility, and reactivity . Without specific information on “this compound”, it’s difficult to provide an accurate analysis of its properties.Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine and its derivatives are primarily used in the pharmaceutical industry for the synthesis of complex organic compounds. A notable application involves the development of a two-step pharmaceutical manufacturing process for large-scale preparation of certain compounds from commercially available materials. For instance, a benzylpurine free base was prepared by benzylation of 6-chloro-9H-purin-2-amine with a related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The process demonstrated the importance of using this compound class for manufacturing pharmaceuticals with high purity and yield under controlled conditions (Shi et al., 2015).
Chemical Synthesis and Green Chemistry
This compound class is also significant in chemical synthesis, particularly in the modified synthesis of intermediate compounds like Dexlansoprazole. The process involves several steps, such as N-oxidation of 2,3-lutidine, one-pot synthesis of certain pyridine-N-oxides, and their subsequent transformations. This synthesis route is especially valued in green chemistry due to its efficiency and minimized waste production, demonstrating the compound's role in developing more sustainable chemical processes (Gilbile et al., 2017).
Crystallography and Molecular Interactions
The derivatives of this compound are used in crystallography to study molecular interactions and structures. For example, research involving pyrimethamine and aminopyrimidine derivatives, which are biologically important, utilized these compounds to investigate hydrogen-bonded bimolecular ring motifs and their interactions with sulfonate and carboxylate groups. This research provides valuable insights into the molecular structures and interaction patterns of biologically relevant compounds (Balasubramani et al., 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzylsulfonyl-2-chloro-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-8-11(2)16-14(15)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJYBNQXEVKOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2602532.png)
![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)





![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2602544.png)
![4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde](/img/structure/B2602546.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2602552.png)
![5-[(4-Tert-butylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2602553.png)